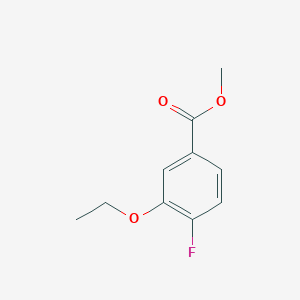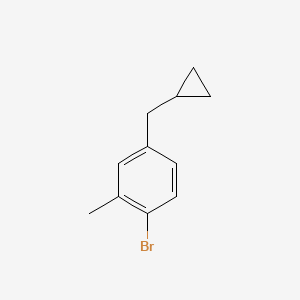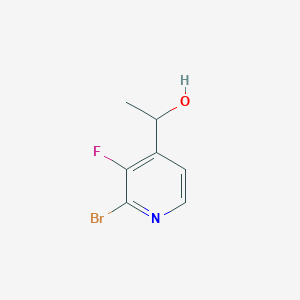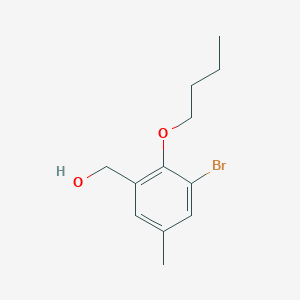
Methyl 3-ethoxy-4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-ethoxy-4-fluorobenzoate is a chemical compound with the CAS Number: 1379078-72-4 . It has a molecular weight of 198.19 and its IUPAC name is methyl 3-ethoxy-4-fluorobenzoate . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for Methyl 3-ethoxy-4-fluorobenzoate is 1S/C10H11FO3/c1-3-14-9-6-7 (10 (12)13-2)4-5-8 (9)11/h4-6H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Alzheimer's Disease Imaging
Methyl 3-ethoxy-4-fluorobenzoate and its derivatives, such as radiofluoro-pegylated phenylbenzoxazole, have been studied for their potential as positron emission tomography (PET) probes in imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds displayed high affinity for Aβ(1-42) aggregates, showing promise for detecting Aβ plaques in the living human brain (Cui et al., 2012).
Fluorescent Sensing for Metal Ions
A derivative synthesized from methyl 3-ethoxy-4-fluorobenzoate exhibited high selectivity and sensitivity towards Al3+ ions, even in the presence of other coexisting metal ions. This property was utilized in bio-imaging fluorescent probes to detect Al3+ in human cervical HeLa cancer cell lines, demonstrating the compound's potential in living cell imaging and as a highly sensitive, selective fluorescent sensor for metal ions detection (Ye et al., 2014).
Photonic and Electronic Applications
Compounds containing the pyrazolone-ring unit, derived from methyl 3-ethoxy-4-fluorobenzoate, exhibit reversible photochromic properties and have been proposed for use in photonics and electronics, specifically in photo-switches and logic gates. Their unique property of changing color under UV light irradiation and reverting upon heating or in the absence of UV light opens up new avenues for their application in smart materials and devices (Xie et al., 2009).
properties
IUPAC Name |
methyl 3-ethoxy-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUMKCWMCLFPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-ethoxy-4-fluorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














